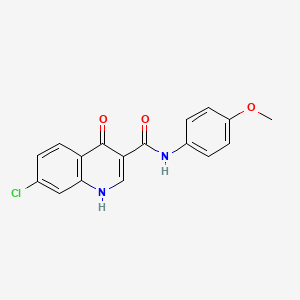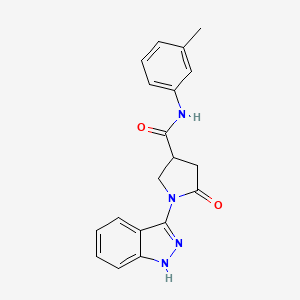
7-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide is a quinoline derivative known for its diverse biological and pharmaceutical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate amines. The reaction conditions often include the use of solvents like diphenyl ether or POCl3 to facilitate the formation of the quinoline core .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates such as 4,7-dichloroquinoline, followed by nucleophilic substitution and subsequent purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with different nucleophiles to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
7-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its role in treating infectious diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 7-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide involves its interaction with various molecular targets and pathways. It can inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes in microorganisms and cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.
Quinolinyl-pyrazoles: Studied for their pharmacological properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core
Uniqueness
7-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H13ClN2O3 |
|---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
7-chloro-N-(4-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-12-5-3-11(4-6-12)20-17(22)14-9-19-15-8-10(18)2-7-13(15)16(14)21/h2-9H,1H3,(H,19,21)(H,20,22) |
InChI Key |
MXSOUERSASSKBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B10994836.png)
![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10994839.png)
![N-[2-(4-fluorophenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B10994846.png)

![1-methyl-N-{2-[(4-phenylbutanoyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B10994853.png)
![4-benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10994855.png)
![N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine-2-carboxamide](/img/structure/B10994861.png)
![N-(2-{[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10994870.png)
![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10994883.png)
![ethyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B10994885.png)

![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10994889.png)
![[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10994895.png)
![4-(4-fluorophenyl)-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10994897.png)
